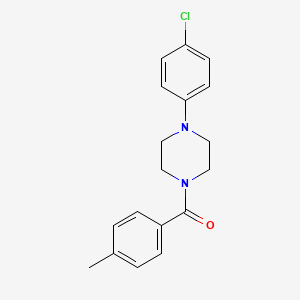

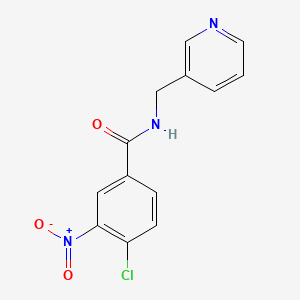

![molecular formula C17H20N2O3S B5673403 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B5673403.png)

1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine derivatives involves complex chemical reactions. Wu Qi (2014) synthesized a series of novel piperazine derivatives through a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. The reaction conditions were optimized to achieve a yield of 75% at 25°C using acetonitrile as solvent and triethylamine as acid acceptor (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine and its derivatives has been elucidated through various spectroscopic methods. For instance, the crystal structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography, showing it crystallizes in a monoclinic system with detailed metrics provided by Berredjem et al. (2010) (Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to a wide range of potential applications. Tung (1957) prepared 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides for testing against schistosomiasis in experimental animals infected with Schistosoma Japonica (Y. Tung, 1957).

Physical Properties Analysis

The physical properties of 1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine derivatives, such as melting points and solubility, are critical for understanding their potential applications. Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4- t-butyl-phenyl)-methyl]piperazin, highlighting its potential as an antioxidant based on its physical properties and IC50 values (S. Y. Prabawati, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in the utility of piperazine derivatives. Microwave-assisted synthesis techniques have been employed for rapid generation of compounds like B-355252, which shows enhancement of nerve growth factor's ability to stimulate neurite outgrowths, demonstrating the compound's chemical reactivity and application potential (Alfred L Williams et al., 2010).

特性

IUPAC Name |

1-methyl-4-(4-phenoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-18-11-13-19(14-12-18)23(20,21)17-9-7-16(8-10-17)22-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCESGDLNOWOAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4-phenoxyphenyl)sulfonylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

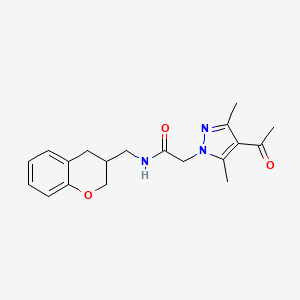

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)

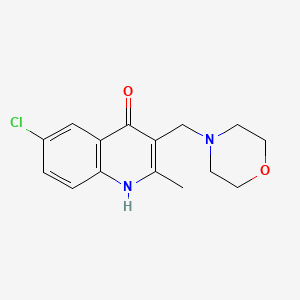

![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)

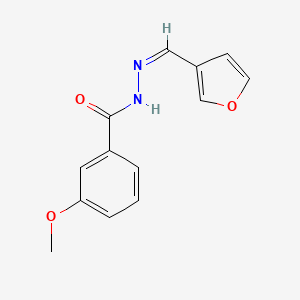

![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5673356.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5673360.png)

![3-fluoro-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5673366.png)

![1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5673393.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)phenyl]benzamide](/img/structure/B5673396.png)

![4-[3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5673417.png)